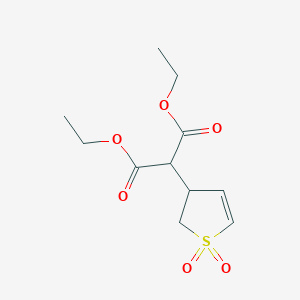

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a chemical compound that has been of interest to scientists in various fields of research and industry. It has a molecular formula of C11H16O6S and a molecular weight of 276.31 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .科学的研究の応用

Electrochemical Characterization and Complexation with Lanthanide Cations

Studies have explored the electrochemical characterization of similar compounds through cyclic voltammetry and differential pulse voltammetry. These investigations reveal the redox processes related to specific functional groups and the complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+ through electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014) (Amarandei et al., 2014).

Crystal Structure Analysis

Research on the crystal structure of related compounds, like diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, has provided insights into the molecular conformation, indicating potential pockets for coordinating metal atoms, as determined by spectral, elemental analyses, and X-ray diffraction data (Meskini et al., 2010).

Reaction Behaviors

The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane has been studied, showing the formation of 2,3-dihydrothieno[3,4-b] [1,4]-dioxine-derivatives, characterized by spectroscopic methods, highlighting the versatility and reactivity of these compounds (Holzer et al., 1994).

Polymerization Processes

Research into the homopolymerization of 1,3-dioxan-2-one, synthesized from propanediol and di-ethyl carbonate, showcases the potential for creating high molecular weight poly(trimethylene carbonate) through ring-opening polymerization. This process highlights the application of similar compounds in developing sustainable polymers (Albertson & Sjöling, 1992).

Synthesis of Modified Carbohydrates

The conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of diethoxy compounds, illustrates the method for creating partly modified carbohydrates. This research provides a pathway for synthesizing new carbohydrate analogues with potential applications in various fields (Valdersnes et al., 2012).

Safety And Hazards

特性

IUPAC Name |

diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCFNOZRVGMTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388066 |

Source

|

| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate | |

CAS RN |

17235-98-2 |

Source

|

| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)

![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)

![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)

![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)

![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)

![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)

![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)